5-(4-Chlorophenyl)pyrrolidine-2,4-dione chemical structure and properties
5-(4-Chlorophenyl)pyrrolidine-2,4-dione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring system is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, including potential for enhanced aqueous solubility and its ability to participate in hydrogen bonding as both a donor and acceptor.[3] The pyrrolidine-2,4-dione core, a prominent member of this family, has garnered significant attention for its diverse biological activities, including potential as an anticonvulsant and antimicrobial agent. This guide provides a comprehensive technical overview of a specific derivative, 5-(4-Chlorophenyl)pyrrolidine-2,4-dione, focusing on its chemical structure, predicted properties, a proposed synthetic route, and potential therapeutic applications based on analogous compounds.
Chemical Structure and Properties
While specific experimental data for 5-(4-Chlorophenyl)pyrrolidine-2,4-dione is not extensively available in public literature, we can infer its structure and key properties based on its constituent parts and related compounds.
Chemical Structure:
The chemical structure of 5-(4-Chlorophenyl)pyrrolidine-2,4-dione consists of a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 4. A 4-chlorophenyl group is attached to the carbon at position 5.
Molecular Formula: C₁₀H₈ClNO₂
Molecular Weight: 210.63 g/mol
IUPAC Name: 5-(4-chlorophenyl)pyrrolidine-2,4-dione
CAS Number: 1803604-73-0[4]
Physicochemical Properties (Predicted):
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[5] The predicted properties for 5-(4-Chlorophenyl)pyrrolidine-2,4-dione are summarized in the table below. These values are estimations based on computational models and data from analogous structures.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | ~1.5 - 2.5 | Indicates a moderate level of lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 (from the N-H group) | The N-H group can act as a hydrogen bond donor, crucial for target binding.[3] |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygens) | The two carbonyl oxygens can act as hydrogen bond acceptors, contributing to target interactions.[3] |
| Rotatable Bonds | 1 | The single bond connecting the phenyl ring to the pyrrolidine ring allows for conformational flexibility. |
Synthesis of 5-(4-Chlorophenyl)pyrrolidine-2,4-dione: A Proposed Synthetic Pathway
Proposed Synthetic Scheme:
A proposed synthetic workflow for 5-(4-Chlorophenyl)pyrrolidine-2,4-dione.
Detailed Experimental Protocol (Proposed):
Step 1: Knoevenagel Condensation to form Diethyl 2-(4-chlorobenzylidene)malonate
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To a solution of 4-chlorobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base like piperidine or sodium ethoxide.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and remove the solvent under reduced pressure.
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Purify the resulting crude product by recrystallization or column chromatography to yield diethyl 2-(4-chlorobenzylidene)malonate.
Causality: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound. The basic catalyst facilitates the deprotonation of diethyl malonate, which then acts as a nucleophile.
Step 2: Michael Addition with Ethyl Glycinate
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Dissolve diethyl 2-(4-chlorobenzylidene)malonate (1 equivalent) and ethyl glycinate (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
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Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise to the mixture at room temperature.
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Stir the reaction for 12-24 hours, monitoring by TLC.
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Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
Causality: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the amino group of ethyl glycinate acts as the nucleophile, attacking the β-carbon of the activated double bond.
Step 3: Dieckmann Condensation and Decarboxylation
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Dissolve the crude Michael adduct from the previous step in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
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Add a strong base, like sodium hydride or sodium ethoxide (2.2 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
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Monitor the cyclization by TLC. Upon completion, cool the reaction mixture to 0 °C and carefully quench with a dilute acid (e.g., 1M HCl) to neutralize the base and promote decarboxylation.
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Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product, 5-(4-Chlorophenyl)pyrrolidine-2,4-dione, by column chromatography or recrystallization.
Causality: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. The strong base deprotonates the α-carbon of one ester group, which then attacks the carbonyl of the other ester, leading to cyclization. The subsequent acidic workup facilitates the decarboxylation of the resulting β-keto ester to yield the final dione product.
Potential Biological Activities and Therapeutic Applications
The biological activities of 5-(4-Chlorophenyl)pyrrolidine-2,4-dione have not been explicitly reported. However, based on the activities of structurally similar compounds, several potential therapeutic applications can be postulated.
Anticonvulsant Activity:
Numerous derivatives of pyrrolidine-2,5-dione have demonstrated significant anticonvulsant properties in various preclinical models of epilepsy.[2][4][7] The presence of a five-membered heterocyclic ring is a common feature in many anticonvulsant drugs.[8] Specifically, compounds bearing a chlorophenyl substituent have shown promising activity.[3] It is therefore plausible that 5-(4-Chlorophenyl)pyrrolidine-2,4-dione could exhibit anticonvulsant effects, potentially through modulation of ion channels or neurotransmitter systems.
Postulated mechanism for anticonvulsant activity.
Antimicrobial and Anti-biofilm Activity:
Recent studies have highlighted the potential of pyrrolidine-2,3-diones as a novel class of antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[9] These compounds have been shown to inhibit biofilm formation and display synergistic effects with existing antibiotics. The structural similarity of the 2,4-dione to the 2,3-dione core suggests that 5-(4-Chlorophenyl)pyrrolidine-2,4-dione may also possess antimicrobial properties.
Conclusion and Future Directions
5-(4-Chlorophenyl)pyrrolidine-2,4-dione represents an intriguing, yet underexplored, molecule within the pharmacologically significant pyrrolidinedione family. While direct experimental data is scarce, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route via a Dieckmann condensation offers a viable strategy for its preparation, and the analysis of related compounds suggests promising potential for anticonvulsant and antimicrobial activities.
Future research should focus on the following areas:
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Synthesis and Characterization: Experimental validation of the proposed synthetic route and full characterization of 5-(4-Chlorophenyl)pyrrolidine-2,4-dione using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) are crucial next steps.
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Biological Screening: A comprehensive biological evaluation is warranted to investigate its potential anticonvulsant, antimicrobial, and other pharmacological activities.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help to elucidate the structure-activity relationships and identify key structural features for optimal activity and selectivity.
The exploration of this and other novel pyrrolidinedione derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.
References
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.).
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013, July 10). Journal of Pharmaceutical Negative Results. Retrieved February 14, 2026, from [Link]
-
Chemsrc. (2025, August 29). 5-(4-Chlorophenyl)pyrrolidine-2,4-dione | CAS#:1803604-73-0. Retrieved February 14, 2026, from [Link]
- Sapa, J., et al. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports, 66(5), 849-854.
-
Garg, N. K., et al. (n.d.). Patents & Products. UCLA Chemistry & Biochemistry. Retrieved February 14, 2026, from [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
-
Fiveable. (2025, September 15). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved February 14, 2026, from [Link]
- Valdes-Pena, M. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry.
- Valdes-Pena, M. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry.
-
Dana Bioscience. (n.d.). 5-(4-Chlorophenyl)pyrrolidine-2,4-dione 50mg. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)pyrrolidin-2-one. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of chlorantraniliprole.
- Google Patents. (n.d.). Synthesis of pyrrolidine.
-
Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota Digital Conservancy. Retrieved February 14, 2026, from [Link]
- Rapacz, A., et al. (2017). Anticonvulsant and antinociceptive activity of new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid. European Journal of Pharmacology, 815, 204-212.
- Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 806-817.
- Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1573.
-
Organic Syntheses. (2019, December 23). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][3][4][8]triazol-4(2H,4H)ones. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Retrieved February 14, 2026, from [Link]
-
Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved February 14, 2026, from [Link]
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
-
MDPI. (2023, November 7). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Retrieved February 14, 2026, from [Link]
-
MDPI. (2019, December 27). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Retrieved February 14, 2026, from [Link]
-
Hindawi. (n.d.). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Retrieved February 14, 2026, from [Link]
-
Journal of Chemical Research. (n.d.). Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4- diones and their antimicrobial. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Retrieved February 14, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Retrieved February 14, 2026, from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved February 14, 2026, from [Link]
-
MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved February 14, 2026, from [Link]
Sources
- 1. 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1) | C12H14Cl2N4 | CID 6365291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 5-(4-Chlorophenyl)pyrrolidin-2-one | C10H10ClNO | CID 50998635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(4-Chlorophenyl)pyrrolidine-2,4-dione | CAS#:1803604-73-0 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 7. danabiosci.com [danabiosci.com]
- 8. (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | C23H16ClNO4S | CID 2264545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
